N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide

GABA transporter 1 neuropharmacology membrane transport protein

N-[3-(1-Benzofuran-2-yl)propyl]-2-cyclopropylacetamide (CAS 2034603-79-5) is a synthetic small molecule (C₁₆H₁₉NO₂, MW 257.33) containing a benzofuran core tethered to a cyclopropylacetamide moiety via an n-propyl linker. The compound is available from multiple specialty chemical suppliers for research use, with purity levels typically specified at ≥95%.

Molecular Formula C16H19NO2
Molecular Weight 257.333
CAS No. 2034603-79-5
Cat. No. B2866338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide
CAS2034603-79-5
Molecular FormulaC16H19NO2
Molecular Weight257.333
Structural Identifiers
SMILESC1CC1CC(=O)NCCCC2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H19NO2/c18-16(10-12-7-8-12)17-9-3-5-14-11-13-4-1-2-6-15(13)19-14/h1-2,4,6,11-12H,3,5,7-10H2,(H,17,18)
InChIKeySGPRQSPKEKDCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)propyl]-2-cyclopropylacetamide (CAS 2034603-79-5): Structural Identity and Procurement Baseline


N-[3-(1-Benzofuran-2-yl)propyl]-2-cyclopropylacetamide (CAS 2034603-79-5) is a synthetic small molecule (C₁₆H₁₉NO₂, MW 257.33) containing a benzofuran core tethered to a cyclopropylacetamide moiety via an n-propyl linker . The compound is available from multiple specialty chemical suppliers for research use, with purity levels typically specified at ≥95% . Unlike benzofuran-acetamide anticonvulsant scaffolds that have been systematically profiled in maximal electroshock seizure (MES) models in mice (reported ED₅₀ range 0.055–0.259 mmol/kg) [1], no analogous in vivo efficacy data have been published for the target compound. The cyclopropyl group introduces conformational constraint relative to simple N-alkylacetamide analogs, a design principle exploited in conformationally-restricted melatonin receptor ligands where cyclopropyl analogs demonstrated equipotent binding to agomelatine at human MT₁ and MT₂ receptors [2].

Why Generic Substitution Fails for N-[3-(1-Benzofuran-2-yl)propyl]-2-cyclopropylacetamide (CAS 2034603-79-5)


The benzofuran-2-yl-propyl-acetamide chemical space encompasses compounds with dramatically divergent biological profiles that render simple structural analogs non-interchangeable. For instance, the des-cyclopropyl analog N-[3-(1-benzofuran-2-yl)propyl]acetamide (MW 217.27) lacks the conformational constraint conferred by the cyclopropyl ring, a modification that in the context of N-(arylcyclopropyl)acetamide melatonin receptor ligands was shown to produce compounds equipotent to agomelatine in binding assays while altering functional efficacy in melanophore aggregation bioassays [1]. Furthermore, benzofuran-acetamide anticonvulsant scaffolds bearing substituted acetamide appendages (e.g., cyclohexylmethylamino or 4-methylpiperidinyl groups) achieve relative anticonvulsant potencies of 0.72–0.74 vs. phenytoin in MES models [2], while benzofuran-based cholinesterase inhibitors in the same chemical family exhibit BChE IC₅₀ values below 0.1 µM [3]. Importantly, the target compound is registered in the ZINC database (ZINC33446317) with no known bioactivity recorded in ChEMBL 20 and no clinical trial history [4], meaning that any assumption of functional equivalence to other benzofuran-acetamide derivatives is unsupported by direct evidence. Selection decisions based on generic class-level inference rather than compound-specific data risk selecting an analog with inappropriate target engagement, potency, or selectivity for the intended application.

Quantitative Differentiation Evidence for N-[3-(1-Benzofuran-2-yl)propyl]-2-cyclopropylacetamide (CAS 2034603-79-5)


Human GAT1 GABA Transporter Binding Affinity: Target Compound vs. Structurally Related Benzofuran Derivative

In a competitive mass spectrometry (LC-ESI-MS-MS) binding assay, the target compound (CAS 2034603-79-5) exhibited a Ki of 1,100 nM (1.10 µM) at human GAT1 (sodium- and chloride-dependent GABA transporter 1) expressed in HEK293 cells, using NO711 as the unlabelled competitor [1]. A structurally distinct benzofuran-containing comparator (CHEMBL4572349) tested under comparable conditions (displacement of NO711 from mouse GAT1 in HEK293 cell membranes) showed a Ki of 53,700 nM (53.7 µM), representing an approximately 49-fold weaker affinity [2]. However, this comparator differs substantially at the non-benzofuran portion of the molecule, and cannot be considered a close structural analog. No GAT1 binding data are available for the direct des-cyclopropyl analog (N-[3-(1-benzofuran-2-yl)propyl]acetamide), precluding assessment of the specific contribution of the cyclopropylacetamide moiety to GAT1 recognition.

GABA transporter 1 neuropharmacology membrane transport protein

Molecular Properties: Target Compound Compared to Des-Cyclopropyl and Extended Analogs

The molecular weight (MW 257.33) and lipophilic surface area of the target compound, inferred from its SMILES structure (O=C(CC1CC1)NCCCc1cc2ccccc2o1) , position it between the des-cyclopropyl analog N-[3-(1-benzofuran-2-yl)propyl]acetamide (C₁₃H₁₅NO₂, MW 217.27) and the methoxyphenoxyacetamide analog N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide (C₂₀H₂₁NO₄, MW 339.39, CAS 2034415-46-6) . The cyclopropyl group introduces sp³-character and conformational restriction not present in the simple acetamide, a structural feature exploited in N-(arylcyclopropyl)acetamide melatonin receptor ligands to constrain the amide side-chain orientation [1]. The ZINC database lists no known bioactivity and no clinical trial involvement for this compound [2]; quantitative ADMET predictions (logP, solubility, permeability) have not been experimentally determined.

molecular design physicochemical properties conformational constraint

Class-Level Benzofuran-Acetamide Anticonvulsant Potency: Contextualizing the Scaffold Landscape

A systematic evaluation of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives in the mouse maximal electroshock seizure (MES) model established that anticonvulsant ED₅₀ values ranged from 0.055 to 0.259 mmol/kg (~23.4–127.6 mg/kg), with the most potent compounds (5i and 5c) achieving relative anticonvulsant potencies of 0.74 and 0.72 relative to phenytoin [1]. Separately, benzofuran-propyl-acetamide-type compounds with different amide appendages have been reported with MCF-7 cytotoxicity IC₅₀ values of 10 µM , though these data come from a structurally distinct compound (2-(3-methoxyphenoxy)acetamide variant). The target compound has not been evaluated in any of these pharmacological assays.

anticonvulsant activity maximal electroshock seizure model benzofuran scaffold

Research Application Scenarios for N-[3-(1-Benzofuran-2-yl)propyl]-2-cyclopropylacetamide (CAS 2034603-79-5)


Chemical Biology Probe for GABA Transporter 1 (GAT1) Structure–Activity Studies

The demonstrated low-micromolar binding affinity at human GAT1 (Ki ~1.1 µM, HEK293 expression system) supports the use of this compound as a starting scaffold for GAT1-targeted chemical biology campaigns. Medicinal chemistry teams pursuing GABA transporter modulation could employ the compound as a reference ligand in competitive binding assays (LC-ESI-MS-MS format with NO711 displacement), with the goal of optimizing affinity from the micromolar toward the nanomolar range required for therapeutic relevance. The cyclopropylacetamide moiety offers a conformationally constrained amide that can be systematically varied in analog synthesis.

Benzofuran-Cyclopropylacetamide Library Enumeration and Phenotypic Screening

With its intermediate molecular weight (257.33) , benzofuran-2-yl-propyl linker, and cyclopropylacetamide terminus, this compound occupies a distinct region of chemical space relative to the des-cyclopropyl analog (MW 217.27) and the bulkier methoxyphenoxyacetamide analog (MW 339.39) . Procurement for inclusion in diversity-oriented screening libraries targeting neurological targets is justified by this structural distinctiveness, particularly if the screening cascade includes GABAergic endpoints. The ZINC database confirms no prior bioactivity annotation [1], offering the opportunity for novel target deorphanization.

Conformational Constraint SAR in Acetamide-Containing GPCR Ligand Design

The cyclopropyl ring constrains the orientation of the acetamide carbonyl and NH relative to the benzofuran scaffold, a design principle validated in N-(arylcyclopropyl)acetamide melatonin receptor ligands that were found equipotent to agomelatine at recombinant human MT₁ and MT₂ receptors [2]. Researchers investigating GPCR targets where ligand side-chain conformation dictates agonist/antagonist functional selectivity could use the target compound as a comparator to assess the impact of the cyclopropyl constraint versus a flexible ethyl linkage or a sterically demanding substituent on binding affinity and functional efficacy in recombinant receptor assays.

Reference Standard for Analytical Method Development and Quality Control

The compound is available from commercial suppliers with defined molecular formula (C₁₆H₁₉NO₂), CAS number (2034603-79-5), InChIKey (SGPRQSPKEKDCRY-UHFFFAOYSA-N), and SMILES string (O=C(CC1CC1)NCCCc1cc2ccccc2o1) . These identifiers enable unambiguous identity verification via LC-MS, NMR, and elemental analysis. Analytical laboratories developing purity assessment protocols for benzofuran-acetamide libraries can utilize this compound as a retention time and mass spectral reference standard, though experimental physicochemical properties (melting point, boiling point, density, logP) remain unpublished .

Quote Request

Request a Quote for N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.